2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one
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Overview
Description
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one is an organic compound with the molecular formula C20H21BrN2O This compound is characterized by a bromine atom, two methyl groups, and a cyclohexenone ring substituted with phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one typically involves the bromination of 5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: Reduction can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted cyclohexenone derivatives.
Oxidation: Formation of quinones or diketones.
Reduction: Formation of cyclohexanone derivatives.
Scientific Research Applications
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one involves its interaction with biological molecules. The bromine atom and phenylamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one: Lacks the methyl groups, affecting its steric properties and reactivity.
2-Bromo-5,5-dimethyl-3-((4-(methylamino)phenyl)amino)cyclohex-2-en-1-one: Contains a methylamino group instead of a phenylamino group, altering its electronic properties.
Uniqueness
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one is unique due to the presence of both bromine and phenylamino groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
3-(4-anilinoanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c1-20(2)12-17(19(21)18(24)13-20)23-16-10-8-15(9-11-16)22-14-6-4-3-5-7-14/h3-11,22-23H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUYEQGXUFMMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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